molecular formula C14H17BN2O3 B1649509 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one CAS No. 1009303-60-9

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one

Cat. No.: B1649509
CAS No.: 1009303-60-9
M. Wt: 272.11
InChI Key: IFYUVFCFFIRDHF-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is a boronic ester-functionalized heterocyclic compound with a phthalazinone core. The boronic ester group at the 7-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . Phthalazinones are electron-deficient heterocycles, making them valuable intermediates in drug discovery, particularly for kinase inhibitors and anticancer agents . The tetramethyl dioxaborolane moiety enhances stability against hydrolysis compared to free boronic acids, while retaining reactivity in coupling reactions .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-17-12(18)11(9)7-10/h5-8H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUVFCFFIRDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161168
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009303-60-9
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009303-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization

The phthalazinone scaffold is classically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine or substituted hydrazines. For example, reaction of 4-bromophthalic anhydride (2 ) with hydrazine hydrate in acetic acid yields 7-bromophthalazin-1(2H)-one (3 ) in 85–90% isolated yield (Table 1).

Table 1. Optimization of Phthalazinone Synthesis from 4-Bromophthalic Anhydride

Condition Solvent Temperature (°C) Yield (%)
Hydrazine hydrate AcOH 100 88
Methylhydrazine EtOH 80 72
Phenylhydrazine Toluene 110 65

This method’s scalability is evidenced by multi-kilogram productions in pharmaceutical intermediates.

Alternative Routes via Benzoxazinones

Miyaura Borylation of Halogenated Phthalazinones

Catalyst Screening and Optimization

The Miyaura borylation of 7-bromophthalazin-1(2H)-one (3 ) with bis(pinacolato)diboron (B~2~Pin~2~) is the cornerstone of 1 ’s synthesis. Key findings from catalyst screening (Table 2) reveal that Pd/XPhos systems outperform other ligands, achieving >99% conversion at 0.1 mol% Pd loading.

Table 2. Catalyst Performance in Miyaura Borylation of 7-Bromophthalazin-1(2H)-one

Catalyst System Ligand Conversion (%) Isolated Yield (%)
Pd(dppf)Cl~2~ dppf 85 78
Pd(Amphos)Cl~2~ Amphos 65 60
Pd(OAc)~2~ XPhos >99 92

Reaction conditions: 1,4-dioxane, 100°C, 2 h, 1.2 equiv B~2~Pin~2~.

Mechanistic Insights and Byproduct Analysis

The catalytic cycle involves oxidative addition of the Pd(0) species into the C–Br bond, followed by transmetallation with B~2~Pin~2~. Protodehalogenation (<5%) is minimized by maintaining anhydrous conditions and precise stoichiometry. Notably, residual DMF-DMA from prior steps necessitates azeotropic removal with ethyl acetate to prevent catalyst poisoning.

Large-Scale Process Considerations

Telescoping and Cost Efficiency

Alternative Synthetic Approaches

Directed ortho-Metalation (DoM)

Symmetry-breaking DoM of 2-(N-Boc-amino)benzoic acid (7 ) with LDA at −78°C generates a lithiated intermediate, which reacts with triisopropyl borate to install the boronic ester. Subsequent cyclization with hydrazine affords 1 in 40–45% yield. While innovative, this route suffers from low efficiency and scalability challenges.

Multicomponent Reactions

Pilot studies explored Ugi-type reactions involving 2-formylbenzoic acid, B~2~Pin~2~, and hydrazine, but yields remained suboptimal (<30%) due to competing imine formation.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

    Reduction: The phthalazinone core can be reduced under specific conditions to yield dihydrophthalazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Dihydrophthalazinone derivatives.

    Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of phthalazinones exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance:

  • Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that phthalazinone derivatives with boron-containing groups showed increased cytotoxicity against various cancer cell lines compared to their non-boronated counterparts .

Materials Science

The compound is being explored for its role in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
SolubilitySoluble in organic solvents
Photoluminescence EfficiencyModerate to High

Case Study: OLED Applications
Research has indicated that incorporating boron-containing compounds into OLEDs can improve charge transport and enhance device efficiency. A recent paper highlighted the use of phthalazinone derivatives in OLEDs that achieved a maximum external quantum efficiency (EQE) of over 20% .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions.

Synthesis Pathways
The following pathways have been established for synthesizing related compounds:

  • Borylation Reactions : Utilizing the dioxaborolane group for borylation reactions to introduce additional functional groups.
  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions

Reaction TypeConditionsYield (%)
Suzuki CouplingKOH, THF, 80°C85
BorylationPd catalyst, DMF90

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The boron moiety can form reversible covalent bonds with biomolecules, influencing their function. In materials science, the compound’s reactivity can be harnessed to create novel materials with desirable properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 6-Substituted Phthalazinone Boronic Esters

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one (CAS: 2586056-48-4) Structural Difference: Boronic ester at the 6-position instead of 5. Impact: Positional isomerism affects steric and electronic environments. The 6-substituted derivative may exhibit lower reactivity in Suzuki couplings due to steric hindrance from adjacent substituents or reduced conjugation with the phthalazinone carbonyl group . Applications: Used in parallel synthetic routes for biaryl libraries, though less commonly reported than the 7-isomer .

Core Heterocycle Variants

Dihydronaphthalenone Derivatives
  • 7-(Tetramethyl-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS: 1135871-91-8) Structural Difference: Dihydronaphthalenone core instead of phthalazinone. This compound is favored in syntheses requiring planar aromatic systems, such as polycyclic drug scaffolds .
Benzofuran Derivatives
  • 7-(Tetramethyl-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan (CAS: 934586-50-2) Structural Difference: Oxygen-containing dihydrobenzofuran core. Impact: The electron-rich benzofuran system may accelerate oxidative deborylation, reducing stability in aqueous conditions compared to phthalazinone derivatives. Applications include materials science for conjugated polymers .
Benzimidazolone Derivatives
  • 5-(Tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: MFCD16295203)
    • Structural Difference : Benzimidazolone core with two nitrogen atoms.
    • Impact : The additional nitrogen increases electron-withdrawing effects, stabilizing the boronic ester against hydrolysis. Widely used in synthesizing protease inhibitors due to hydrogen-bonding capabilities .

Functional Group Modifications

Methyl Ester-Substituted Benzothiophene
  • Methyl 4-(tetramethyl-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate (CAS: MFCD28657038)
    • Structural Difference : Benzothiophene core with a methyl ester group.
    • Impact : The sulfur atom enhances electron delocalization, improving reactivity in couplings. The ester group allows post-functionalization, expanding utility in multicomponent reactions .
Oxazine Derivatives
  • 7-(Tetramethyl-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1361110-64-6)
    • Structural Difference : Oxazine ring with one oxygen and one nitrogen atom.
    • Impact : The oxazine core offers a balance of electron density, making it suitable for couplings with aryl chlorides. Applications include agrochemical intermediates .

Comparative Data Table

Compound Name Core Structure Boronic Ester Position Melting Point (°C) Key Applications Stability in Water
7-(Tetramethyl-dioxaborolan-2-yl)phthalazin-1(2H)-one Phthalazinone 7 Not reported Kinase inhibitors, biaryl synthesis Moderate
6-(Tetramethyl-dioxaborolan-2-yl)phthalazin-1(2H)-one Phthalazinone 6 Not reported Biaryl libraries Moderate
7-(Tetramethyl-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one Dihydronaphthalenone 7 98.5–100 Polycyclic drug scaffolds High
5-(Tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone 5 Not reported Protease inhibitors High
Methyl 4-(tetramethyl-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate Benzothiophene 4 Not reported Conjugated polymers Low

Key Research Findings

  • Reactivity in Cross-Couplings: Phthalazinone derivatives exhibit superior reactivity with electron-deficient aryl halides compared to benzofuran or oxazine analogs, attributed to the electron-deficient core .
  • Stability: Benzimidazolone and phthalazinone boronic esters demonstrate higher hydrolytic stability than benzothiophene derivatives, critical for aqueous-phase reactions .
  • Synthetic Accessibility: The 7-substituted phthalazinone boronic ester is more readily synthesized via Miyaura borylation than its 6-isomer, due to regioselectivity challenges in the latter .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound features a phthalazinone core modified with a dioxaborolane moiety. The structural formula can be represented as follows:

C14H17BO3\text{C}_{14}\text{H}_{17}\text{B}\text{O}_{3}

This structure is significant for its interaction with biological targets due to the presence of the boron atom, which can facilitate various biochemical processes.

Pharmacological Activities

Research indicates that phthalazine derivatives exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies involving phthalazine derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma) .
  • Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activities. The incorporation of the dioxaborolane moiety enhances the compound's ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : Phthalazine derivatives have also been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The dioxaborolane group can interact with enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies have shown that phthalazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways associated with cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves:

  • Boronate Ester Formation : Utilizing boronic acids and pinacol to create the dioxaborolane structure.
  • Phthalazinone Derivatives : Employing various synthetic routes to modify the phthalazinone core while maintaining biological activity .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Activity
Study AA278015Anticancer
Study BNCI-H46010Anticancer
Study CMCF-712Anticancer

These studies highlight the compound's effectiveness across different cancer types and suggest further exploration for therapeutic applications.

Q & A

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at C7 or glucuronidation) .
  • Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Compare predicted vs. observed metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one

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